5-Bromo-2-methyl-4-nitroaniline
Overview
Description
5-Bromo-2-methyl-4-nitroaniline is a chemical compound with the linear formula C7H7BrN2O2 . It has a molecular weight of 231.05 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, methyl, and nitro groups . The compound has a density of 1.7±0.1 g/cm³, a boiling point of 347.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Physical and Chemical Properties Analysis
This compound has a molar refractivity of 49.5±0.3 cm³, a polar surface area of 72 Ų, and a polarizability of 19.6±0.5 10^-24 cm³ . It also has an ACD/LogP of 3.28 and an ACD/LogD (pH 7.4) of 2.91 .Scientific Research Applications
1. DNA Conformation Studies
5-Bromo-2-methyl-4-nitroaniline has been used in studying DNA structures. A study by Vyas, Vyas, Jain, and Sobell (1984) used a related compound, 2-Methyl-4-nitroaniline, in forming a crystalline complex with a self-complementary dinucleoside monophosphate. This study provided insights into DNA conformation, showcasing how nitroaniline molecules interact with DNA structures (Vyas, N., Vyas, M. N., Jain, S., & Sobell, H. M., 1984).
2. Synthesis of Complex Compounds
The compound has been utilized in synthesizing complex organic structures. Peterson and Tolman (1977) used a reaction involving 5-bromo-2-methylpyridine and o-nitroaniline, leading to the creation of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines. This highlights its role in complex organic synthesis processes (Peterson, L. H., & Tolman, R., 1977).
3. Pharmaceutical and Agricultural Research
The compound has shown potential in pharmaceutical and agricultural applications. A study by Zulfiqar, Ahmed, Fatima, and Yousuf (2020) investigated a Schiff base compound synthesized from 5-bromo-2-hydroxybenzaldehyde and 2-chloro-4-nitroaniline, revealing its urease inhibitory activity. This suggests its potential applications in medicine and agriculture (Zulfiqar, A., Ahmed, D., Fatima, R., & Yousuf, S., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The mode of action of 5-Bromo-2-methyl-4-nitroaniline involves a series of chemical reactions. The nitro group in the compound is meta directing, meaning that it directs incoming substituents to the meta position on the benzene ring . This property is crucial in the synthesis of the compound, where the first step involves nitration, followed by bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
Nitroanilines can potentially interfere with various biochemical pathways due to their ability to form reactive intermediates and bind to biological macromolecules .
Pharmacokinetics
The pharmacokinetic properties of nitroanilines, in general, can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
Nitroanilines can potentially cause various biological effects due to their reactivity and ability to form reactive intermediates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other chemical substances .
Properties
IUPAC Name |
5-bromo-2-methyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADFWYBCVHBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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